N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

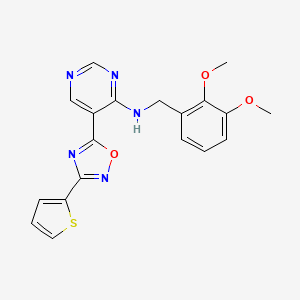

N-(2,3-Dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with a 2,3-dimethoxybenzyl group at the N-position and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at the 5-position. The oxadiazole ring enhances metabolic stability, while the thiophene and dimethoxy groups may influence lipophilicity and binding interactions .

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-25-14-6-3-5-12(16(14)26-2)9-21-17-13(10-20-11-22-17)19-23-18(24-27-19)15-7-4-8-28-15/h3-8,10-11H,9H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRWOAKWIXQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring , an oxadiazole moiety , and a thiophene group , which are known to contribute to various biological activities. The presence of the dimethoxybenzyl group may enhance solubility and bioavailability, making it a promising candidate for drug development.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Anticancer Activity : Many pyrimidine and oxadiazole derivatives have been studied for their potential as anticancer agents. The unique combination in this compound suggests it may inhibit specific kinases involved in cancer progression.

- Antimicrobial Properties : The thiophene and oxadiazole groups are often associated with antimicrobial activity. Preliminary studies suggest that this compound could exhibit similar properties, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amines | Lacks dimethoxy substitution | Moderate anticancer activity |

| N-(benzyl)-pyrimidinamine derivatives | Simple benzyl substitution | Antimicrobial properties |

| 1,3,4-Oxadiazole derivatives | Varying substituents on oxadiazole | Anticancer and anti-inflammatory effects |

The inclusion of the dimethoxybenzyl group potentially enhances the solubility and bioavailability of the compound compared to its analogs.

Case Studies and Research Findings

- Kinase Inhibition Studies : Research has shown that compounds similar to N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amines act as effective kinase inhibitors. For instance, a study highlighted that oxadiazole-containing compounds exhibited strong inhibition against RET kinase, which is critical in several cancers .

- Antimicrobial Testing : A preliminary study evaluated the antimicrobial activity of structurally related compounds. Results indicated that modifications in the oxadiazole and thiophene structures significantly influenced their antimicrobial efficacy .

- In Vivo Efficacy : In vivo studies are essential for understanding the therapeutic potential of this compound. Early results from animal models indicate promising anticancer effects when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimidine-oxadiazole hybrids. Key structural analogs and their properties are summarized below:

Structural Analogues and Their Properties

Physicochemical and Pharmacokinetic Trends

- Lipophilicity : The dimethoxybenzyl group in the target compound increases logP (predicted ~3.5) compared to the thiophen-2-ylmethyl analog (logP ~2.8), favoring membrane permeability but risking higher metabolic clearance .

- Solubility : The hydrochloride salt in demonstrates improved aqueous solubility (critical for bioavailability), whereas the target compound may require formulation optimization.

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Optimization involves evaluating reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example:

- Cyclocondensation reactions for oxadiazole formation may require stoichiometric control of reagents like POCl₃ or carbodiimides under reflux .

- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from DMSO/water mixtures to isolate intermediates .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity before proceeding to subsequent steps .

Advanced: What strategies resolve contradictory bioactivity data between in vitro and cell-based assays for this compound?

Answer:

Contradictions may arise from differences in assay conditions (e.g., pH, serum proteins) or cellular uptake limitations. Address this by:

- Conducting orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Modifying physicochemical properties (e.g., logP via substituent changes) to enhance membrane permeability .

- Performing metabolic stability studies (e.g., microsomal incubation) to identify degradation pathways affecting activity .

Basic: Which analytical techniques are critical for structural validation of this compound?

Answer:

- NMR spectroscopy : Confirm regiochemistry of the oxadiazole and pyrimidine rings via ¹H/¹³C NMR (e.g., coupling constants for aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect impurities .

- FT-IR : Identify functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Answer:

- Scaffold diversification : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy on the benzyl group) to probe steric/electronic effects .

- Molecular docking : Screen analogs against target proteins (e.g., kinases) to predict binding modes and prioritize synthesis .

- Enzyme inhibition assays : Compare IC₅₀ values across analogs to identify critical pharmacophores .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Answer:

- Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Test against kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) via fluorescence-based assays .

- Dose-response curves : Establish EC₅₀ values to compare potency with reference drugs .

Advanced: How can computational methods guide mechanistic studies of this compound?

Answer:

- Density functional theory (DFT) : Calculate electron density maps to predict reactive sites for electrophilic substitution .

- Molecular dynamics simulations : Model interactions with lipid bilayers to assess passive diffusion .

- Pharmacophore mapping : Align analogs with known inhibitors to infer binding requirements .

Basic: What steps ensure reproducibility in synthesizing the thiophene-oxadiazole moiety?

Answer:

- Standardize reaction conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

- Control stoichiometry : Precisely measure reagents (e.g., thiophene-2-carbohydrazide) to avoid side products .

- Validate intermediates : Characterize each product via melting point and NMR before proceeding .

Advanced: How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Answer:

- Salt formation : Improve solubility by converting the free base to a hydrochloride salt .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .

- In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to optimize dosing .

Basic: What safety precautions are essential during synthesis and handling?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for volatile reagents (e.g., POCl₃) .

- Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

- Emergency protocols : Maintain spill kits and eyewash stations in the lab .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:

- Variable temperature NMR : Resolve dynamic effects (e.g., ring flipping in oxadiazole) .

- 2D NMR techniques : Use HSQC or NOESY to assign overlapping proton signals .

- Cross-validate with X-ray crystallography : Obtain single crystals for unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.